Product packaging for Methyl 5-p-tolylthiophene-2-carboxylate(Cat. No.:CAS No. 50971-49-8)

Methyl 5-p-tolylthiophene-2-carboxylate

Cat. No.: B2982387
CAS No.: 50971-49-8
M. Wt: 232.3
InChI Key: CMVNPQABPHBXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Broader Context: Thiophene (B33073) Carboxylates as Scaffolds in Chemical and Biological Sciences

Thiophene carboxylates, the larger family to which Methyl 5-p-tolylthiophene-2-carboxylate belongs, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic profile.

The ester functionality of thiophene carboxylates provides a handle for further chemical modifications, allowing for the synthesis of a vast library of derivatives. These derivatives have been extensively investigated for their potential as:

Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi.

Anti-inflammatory agents: Showing promise in modulating inflammatory pathways.

Anticancer agents: Demonstrating cytotoxicity against various cancer cell lines. mdpi.com

Antiviral agents: Investigated for their ability to inhibit viral replication.

Beyond medicine, thiophene carboxylates are valuable building blocks in materials science. Their inherent electronic properties make them suitable for the development of organic semiconductors, conductive polymers, and liquid crystals. acs.org The ability to tune these properties through chemical modification of the thiophene ring and its substituents is a key area of research. acs.org

Research Significance of this compound within Thiophene Chemistry

The specific significance of this compound in research is multifaceted, primarily revolving around its role as a key synthetic intermediate and as a member of the promising class of 5-arylthiophene-2-carboxylates.

Synthesis and Chemical Reactivity:

The synthesis of 5-arylthiophene-2-carboxylates, including the title compound, is often achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method. This reaction typically involves the coupling of a boronic acid or its ester with a halide in the presence of a palladium catalyst.

A plausible and efficient synthetic route to this compound would involve the Suzuki-Miyaura coupling of methyl 5-bromothiophene-2-carboxylate with p-tolylboronic acid. This reaction offers high yields and good functional group tolerance, making it an attractive method for the synthesis of a variety of 5-arylthiophene derivatives. nih.govmdpi.com

A closely related compound, Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate, has been successfully synthesized via a similar palladium-catalyzed coupling reaction between 4-bromotoluene (B49008) and methyl 3-amino-4-methylthiophene-2-carboxylate, highlighting the robustness of this synthetic strategy. amazonaws.com

Interactive Table 2: Plausible Suzuki-Miyaura Reaction for the Synthesis of this compound

Reactant 1Reactant 2CatalystBaseSolventProduct
Methyl 5-bromothiophene-2-carboxylatep-Tolylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterThis compound

Potential Research Applications:

While specific research focusing solely on the biological or material applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential. As a member of the 5-arylthiophene-2-carboxylate family, it is a valuable scaffold for the development of novel compounds with a range of applications:

Medicinal Chemistry: The p-tolyl group can influence the lipophilicity and steric interactions of the molecule with biological targets. By serving as a precursor, the methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, leading to the generation of new chemical entities with potentially enhanced biological activities. Derivatives of 5-arylthiophene-2-carboxylates have shown promising spasmolytic and anticancer activities. mdpi.comnih.gov

Materials Science: The extended π-conjugation provided by the bi-aryl system in this compound is a key feature for applications in organic electronics. Such molecules can serve as building blocks for the synthesis of larger conjugated systems, including oligomers and polymers, which are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B2982387 Methyl 5-p-tolylthiophene-2-carboxylate CAS No. 50971-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNPQABPHBXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965239
Record name Methyl 5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50971-49-8
Record name Methyl 5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50971-49-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Methyl 5 P Tolylthiophene 2 Carboxylate

Foundational Synthetic Routes to Thiophene (B33073) Carboxylate Systems

The construction of the thiophene ring is achievable through several named reactions and general bond-forming strategies. These methods provide versatile entry points to a wide array of substituted thiophenes, including the carboxylate derivatives that serve as precursors to the target molecule.

Gewald Reaction and Related Aminothiophene Syntheses

The Gewald reaction is a powerful one-pot, multicomponent synthesis that yields highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org

The mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the α-cyanoester to form an α,β-unsaturated nitrile intermediate. wikipedia.org Subsequently, elemental sulfur adds to the β-carbon, followed by an intramolecular cyclization where the sulfur attacks the nitrile group. Tautomerization of the resulting imine leads to the stable 2-aminothiophene product. wikipedia.org The versatility of the starting materials allows for a diverse range of substituents on the final thiophene ring. arkat-usa.org The resulting 2-amino-3-alkoxycarbonylthiophenes are valuable intermediates that can be further modified, for instance, through deamination or diazotization reactions, to access a broader scope of thiophene derivatives. Modifications to the standard procedure, such as the use of microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis provides a regiocontrolled route to substituted thiophenes, often yielding 3-hydroxythiophene-2-carboxylate derivatives. The core of this reaction is the condensation of thioglycolic acid or its esters with α,β-acetylenic esters under basic conditions.

The mechanism proceeds via a base-catalyzed conjugate addition of the thiol to the acetylenic ester. A second addition can occur, leading to a thioacetal intermediate. Subsequent intramolecular condensation (cyclization) and elimination steps result in the formation of the thiophene ring. Variations of the Fiesselmann synthesis are extensive; for example, using substrates with a nitrile group instead of an ester can lead to the formation of 3-aminothiophenes. This method is valued for its ability to construct the thiophene ring with specific substitution patterns under relatively mild conditions.

Approaches via C-C and C-S Bond Formation

Beyond classical named reactions, the synthesis of the thiophene ring can be achieved through strategic C-C and C-S bond formations, most notably through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example, enabling the formation of a C-C bond between a halogenated thiophene and an aryl or vinyl boronic acid. nih.govd-nb.info

This palladium-catalyzed reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a preferred method for the late-stage introduction of aryl substituents onto a pre-formed thiophene ring. nih.govnih.gov For the synthesis of 5-arylthiophene-2-carboxylates, a common strategy involves coupling a 5-halothiophene-2-carboxylate with an appropriate arylboronic acid. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate, potassium phosphate), and a suitable solvent system, often aqueous mixtures with ethers or aromatic hydrocarbons. nih.gov This approach is highly convergent, allowing two complex fragments to be joined efficiently.

Convergent Synthesis of Methyl 5-p-tolylthiophene-2-carboxylate and Its Precursors

The synthesis of the target molecule, this compound, can be efficiently accomplished using two primary convergent strategies, each relying on a different key intermediate.

Synthesis of Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate as Key Intermediate

A viable pathway to the target compound proceeds through an aminothiophene intermediate, which can be synthesized using the Gewald reaction. The key intermediate, Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate, is formed by the reaction of a p-tolyl-substituted carbonyl compound, methyl cyanoacetate, and elemental sulfur. cymitquimica.com

Specifically, the reaction involves the three-component condensation of a p-tolyl aldehyde or ketone, methyl cyanoacetate, and sulfur in the presence of a base. Following the general Gewald mechanism, this assembly provides the highly substituted 2-aminothiophene. This intermediate can then, in principle, be converted to the target molecule through a deamination process, for example, via a diazotization reaction followed by reduction.

Table 1: Representative Conditions for Gewald Synthesis of Aminothiophenes This table illustrates general conditions for the Gewald reaction, applicable to the synthesis of the specified intermediate.

Reactant 1Reactant 2Sulfur SourceBaseSolventTemperature (°C)
Carbonyl Cmpd.α-CyanoesterElemental SulfurMorpholineEthanol50 - Reflux
Ketone/AldehydeMethyl CyanoacetateElemental SulfurTriethylamineDMF25 - 60
ArylacetaldehydeEthyl CyanoacetateElemental SulfurMorpholineEthanolReflux (MW)

Strategies Involving 5-Bromothiophene-2-carboxylate Intermediates

A more direct and widely used convergent strategy for synthesizing this compound involves a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This approach begins with the preparation of Methyl 5-bromothiophene-2-carboxylate. This key halo-thiophene intermediate can be prepared from 2-bromothiophene (B119243) through carboxylation semanticscholar.org or from 5-bromothiophene-2-carboxylic acid via esterification. nih.govmdpi.com

With the brominated ester in hand, the final C-C bond is formed by coupling it with p-tolylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.govnih.gov This method is highly efficient, regioselective, and tolerates the ester functionality, providing the desired product in good to excellent yields. nih.gov

Table 2: Suzuki Cross-Coupling for the Synthesis of 5-Arylthiophene-2-carboxylates This table presents typical conditions for the Suzuki coupling of a bromo-thiophene ester with an arylboronic acid, directly applicable to the synthesis of the target compound.

Aryl HalideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Methyl 5-bromothiophene-2-carboxylatep-Tolylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol/H₂O9082
Phenethyl 5-bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9079

Palladium-Catalyzed Cross-Coupling Reactions in Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for the functionalization of heterocyclic systems like thiophene.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The synthesis of this compound itself is a classic example of this reaction, typically involving the coupling of a 5-halothiophene-2-carboxylate ester with p-tolylboronic acid. This reaction allows for the regioselective introduction of aryl groups at the 5-position of the thiophene ring. nih.govmdpi.com

The general transformation involves reacting a 5-bromo or 5-iodothiophene-2-carboxylate with an arylboronic acid or its corresponding pinacol (B44631) ester in the presence of a palladium catalyst and a base. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. mdpi.com Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst for this transformation. nih.govmdpi.com

Detailed research findings have demonstrated the efficacy of this method for a variety of substrates. For instance, the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) as the base in 1,4-dioxane. mdpi.com Similarly, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been coupled with different arylboronic acids under similar conditions. nih.gov These examples highlight the robustness of the Suzuki-Miyaura coupling for functionalizing the 5-position of the thiophene ring, a strategy directly applicable to the synthesis of the title compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Thiophene Scaffolds

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideArylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane-37-72 mdpi.com
4-Bromothiophene-2-carbaldehydeArylboronic Esters/AcidsPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-90Good mdpi.com
2-Bromo-5-(bromomethyl)thiopheneArylboronic AcidsPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/Water (4:1)9025-76 nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org In the context of thiophene derivatization, this methodology allows for the introduction of primary or secondary amines onto the thiophene ring, typically at a halogenated position.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The efficiency of this process is highly dependent on the choice of ligand, which often consists of bulky, electron-rich phosphines. wiley.com

While direct examples on this compound are not prevalent, the amination of related 5-bromothiophene derivatives serves as a clear precedent. The reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like toluene or dioxane. libretexts.orgnih.gov This method provides a powerful route to synthesize 5-aminothiophene-2-carboxylate derivatives, which are valuable precursors for various pharmaceuticals and functional materials.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

Aryl Halide TypeAmine TypeTypical Palladium PrecatalystTypical LigandTypical BaseTypical SolventReference
Aryl Bromides/ChloridesPrimary/Secondary AminesPd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BrettPhosNaOtBu, KOtBu, Cs₂CO₃Toluene, Dioxane wikipedia.orglibretexts.orgwiley.com
Heteroaryl HalidesPrimary Amines, Ammonia[Pd(crotyl)Cl]₂KPhos, BippyPhosKOH, KOtBuToluene, Water nih.govnih.gov

Multicomponent Reactions (MCRs) for Thiophene Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient and atom-economical approach to complex molecular architectures. journalspub.com For the synthesis of thiophene scaffolds, the Gewald three-component reaction is the most prominent and widely utilized MCR. nih.govarkat-usa.orgwikipedia.org

The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This one-pot synthesis yields highly functionalized 2-aminothiophenes. nih.govarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring. wikipedia.org

This methodology provides a convergent route to polysubstituted thiophenes that would otherwise require lengthy, multi-step syntheses. The operational simplicity and the availability of diverse starting materials make the Gewald reaction a powerful tool in combinatorial and medicinal chemistry for generating libraries of thiophene derivatives. nih.govresearchgate.net

Table 3: The Gewald Three-Component Reaction

Component 1Component 2Component 3BaseProduct TypeReference
Ketone or Aldehydeα-Cyanoester or MalononitrileElemental SulfurOrganic Base (e.g., Morpholine, Diethylamine)Polysubstituted 2-Aminothiophenes nih.govarkat-usa.orgwikipedia.org

Chemical Transformations of this compound Analogues

Analogues of the title compound can undergo various chemical transformations at the ester and other functional groups, or on the thiophene ring itself, to generate a diverse array of new derivatives.

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid is a fundamental transformation. This reaction, known as saponification when carried out under basic conditions, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility. operachem.comlibretexts.org

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. libretexts.org Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product. This transformation is generally high-yielding and provides the corresponding 5-p-tolylthiophene-2-carboxylic acid, a key building block for the synthesis of amides, other esters, and various heterocyclic systems.

Table 4: Typical Conditions for Ester Hydrolysis (Saponification)

Ester SubstrateBaseSolvent SystemReaction ConditionProductReference
Methyl BenzoateLiOHTHF/WaterRoom TemperatureBenzoic Acid operachem.com
Generic EsterNaOHMethanol/WaterRefluxCarboxylic Acid operachem.com

While the thiophene ring itself is relatively unreactive in standard Diels-Alder reactions due to its aromaticity, functionalized thiophenes, particularly those converted into more reactive species, can participate in cycloadditions. mdpi.comresearchgate.net An important class of cycloaddition reactions involves derivatives such as thiophenecarbonitrile oxides, which can be generated from the corresponding oximes. These nitrile oxides are 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. researchgate.netwikipedia.org

The reaction of a thiophene-derived nitrile oxide with an alkyne, for example, leads to the formation of an isoxazole (B147169) ring fused or appended to the thiophene core. youtube.com This [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org The reactivity and stability of the intermediate thiophenecarbonitrile oxide can be influenced by the substituents on the thiophene ring. researchgate.net This synthetic route provides access to complex bi-heterocyclic systems that are of interest in various fields of chemical research.

Table 5: 1,3-Dipolar Cycloaddition of Nitrile Oxides

1,3-DipoleDipolarophileProductReference
Thiophenecarbonitrile OxideAlkeneThiophene-substituted Isoxazoline researchgate.netwikipedia.org
Thiophenecarbonitrile OxideAlkyneThiophene-substituted Isoxazole researchgate.netyoutube.com

Advanced Spectroscopic and Structural Elucidation in Research on Thiophene Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Methyl 5-p-tolylthiophene-2-carboxylate." Through the analysis of various NMR experiments, including ¹H, ¹³C, and, in the case of its metal complexes, ¹¹⁹Sn NMR, a detailed picture of the connectivity and chemical environment of each atom can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene (B33073) and the p-tolyl rings, as well as singlets for the methyl ester and the tolyl methyl groups. The protons on the thiophene ring, typically appearing as doublets, would provide information about their relative positions. The protons on the p-tolyl group would exhibit a characteristic AA'BB' system, appearing as two doublets.

Expected ¹H NMR Data for this compound: (Data inferred from analogous compounds)

Proton Expected Chemical Shift (ppm) Multiplicity
Thiophene H-37.0 - 7.2Doublet (d)
Thiophene H-47.5 - 7.7Doublet (d)
p-tolyl H (ortho to thiophene)7.5 - 7.6Doublet (d)
p-tolyl H (meta to thiophene)7.2 - 7.3Doublet (d)
OCH₃ (ester)~3.9Singlet (s)
CH₃ (tolyl)~2.4Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of "this compound." Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon of the ester group, the carbons of the thiophene and p-tolyl rings, and the methyl carbons. The chemical shifts of the aromatic carbons are indicative of their electronic environment, influenced by the sulfur atom in the thiophene ring and the substituents on both rings.

Expected ¹³C NMR Data for this compound: (Data inferred from analogous compounds)

Carbon Expected Chemical Shift (ppm)
C=O (ester)162 - 163
Thiophene C-2133 - 134
Thiophene C-3127 - 128
Thiophene C-4132 - 133
Thiophene C-5140 - 145
p-tolyl C (ipso)130 - 132
p-tolyl C (ortho)129 - 130
p-tolyl C (meta)125 - 126
p-tolyl C (para)138 - 140
OCH₃ (ester)51 - 52
CH₃ (tolyl)21 - 22

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Metal Complexes

When "this compound" or its corresponding carboxylate acts as a ligand in organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for characterizing the coordination environment around the tin atom. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin center. researchgate.netrsc.org

An increase in the coordination number at the tin atom, for instance, from four to five or six, typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. researchgate.netrsc.org This phenomenon is a reliable indicator of the geometry of the organotin complex in solution. For example, four-coordinate organotin(IV) complexes generally exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm, while five-coordinate complexes are found between -90 and -190 ppm, and six-coordinate complexes appear in the range of -210 to -400 ppm. rsc.org

The precise chemical shift is also influenced by the nature of the organic groups and other ligands attached to the tin atom. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the structural features and electronic properties of "this compound."

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "this compound," the FT-IR spectrum would display characteristic absorption bands corresponding to its key structural components.

The most prominent peak is expected to be the C=O stretching vibration of the ester group. Other significant absorptions would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, and C-O stretching of the ester.

Characteristic FT-IR Absorption Bands for this compound: (Data based on characteristic functional group absorptions)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Ester)1725 - 1705Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O Stretch (Ester)1300 - 1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in "this compound" due to the connection of the thiophene and p-tolyl rings, give rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The position of the maximum absorption (λmax) is indicative of the extent of conjugation. The introduction of the p-tolyl group on the thiophene ring is expected to cause a bathochromic (red) shift compared to the unsubstituted methyl thiophene-2-carboxylate (B1233283). biointerfaceresearch.com

Expected UV-Vis Absorption Data for this compound: (Data inferred from analogous compounds)

Transition Expected λmax (nm)
π → π*280 - 320

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For "this compound," this analysis begins with the determination of the molecular ion peak. The molecular formula of the compound is C₁₃H₁₂O₂S, which corresponds to a monoisotopic mass of approximately 232.06 atomic mass units. In a mass spectrum, a peak corresponding to this mass (M⁺) would confirm the molecular weight of the compound.

While specific, experimentally derived fragmentation data for "this compound" is not widely available in published literature, the expected fragmentation pattern can be predicted based on its structure. The molecule is composed of a methyl ester group, a thiophene ring, and a p-tolyl group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Additionally, cleavage at the bond connecting the thiophene and p-tolyl rings can occur. The stability of the resulting fragments, particularly those involving aromatic systems like the thiophene and p-tolyl rings, would influence the relative intensities of the corresponding peaks in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺233.06308
[M+Na]⁺255.04502
[M-H]⁻231.04852
[M]⁺232.05525

This table presents predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of each element present in the molecule. For "this compound" (C₁₃H₁₂O₂S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The theoretical percentages are as follows:

Carbon (C): 67.22%

Hydrogen (H): 5.21%

Oxygen (O): 13.77%

Sulfur (S): 13.80%

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1367.22
HydrogenH1.011212.125.21
OxygenO16.00232.0013.77
SulfurS32.07132.0713.80
Total 232.32 100.00

This interactive table allows for the exploration of the elemental makeup of the title compound.

X-ray Crystallography for Three-Dimensional Molecular Structure

A crystallographic analysis of this compound would be expected to reveal the planarity of the thiophene ring. The bond lengths within the thiophene ring would likely be intermediate between those of single and double bonds, which is characteristic of aromatic systems. The analysis would also provide the precise bond angles within the ring and of the substituents. Furthermore, the dihedral angle between the thiophene ring and the p-tolyl ring would be a key structural parameter, indicating the degree of twisting between these two aromatic systems. The conformation of the methyl carboxylate group relative to the thiophene ring would also be determined. This comprehensive structural data is vital for understanding the molecule's physical and chemical properties, as well as its potential interactions in a biological or material science context.

Table 3: Expected Structural Parameters from X-ray Crystallography

Structural FeatureExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C-S, C=O, C-O, C-C (Å)
Key Bond Angles C-S-C, O=C-O (°)
Dihedral Angles Thiophene-p-tolyl twist angle (°)

This table outlines the type of detailed structural information that would be obtained from an X-ray crystallographic study of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 P Tolylthiophene 2 Carboxylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties.

Ground-State Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms, or the ground-state geometry, is the foundational step in most computational studies. For Methyl 5-p-tolylthiophene-2-carboxylate, DFT calculations are employed to find the conformation with the minimum energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The optimized geometry provides crucial information about the molecule's shape and steric properties, which are essential for understanding its interactions with other molecules. The planarity or non-planarity of the thiophene (B33073) and p-tolyl rings, as well as the orientation of the methyl carboxylate group, are key parameters determined through this process. These structural details are vital for interpreting experimental data and for subsequent, more complex calculations. researchgate.netscielo.org.mx

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule are most involved in electron donation and acceptance. researchgate.netsapub.orgresearchgate.net This analysis is fundamental for predicting how the molecule will behave in chemical reactions.

Computational ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.

Reactivity Descriptors (e.g., Fukui Functions) and Molecular Electrostatic Potential (MEP)

To gain a more detailed understanding of reactivity, various descriptors derived from DFT are utilized. Fukui functions are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.orgsemanticscholar.orgresearchgate.net These functions are calculated based on the change in electron density when an electron is added to or removed from the molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map can highlight the electronegative oxygen atoms of the carboxylate group as potential sites for interaction with electrophiles, and the aromatic rings as regions of varying electron density. researchgate.net

Predicted Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. chemicalbook.comchemicalbook.comstrath.ac.uk Comparing these predicted shifts with experimental spectra aids in the structural elucidation and assignment of signals.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. researchgate.netmdpi.com This allows for the calculation of the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π*), providing insight into the molecule's electronic structure and color properties. nih.gov

Molecular Dynamics and Conformational Studies

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes and flexibility. nih.gov For a molecule like this compound, which has rotatable bonds between the aromatic rings and the carboxylate group, MD simulations can explore the different possible conformations and their relative energies, providing a more complete picture of its structural landscape. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Analysis of Binding Poses and Intermolecular Interactions

Computational docking simulations are instrumental in predicting the binding orientation of a ligand within the active site of a biological target. For derivatives of thiophene-2-carboxylate (B1233283), these studies have revealed key intermolecular interactions that drive molecular recognition. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous thiophene-2-carboxamide derivatives provides insights into potential binding modes. nih.gov

Docking studies on similar compounds often highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking. The thiophene ring and the p-tolyl group of this compound are capable of engaging in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. The ester group can act as a hydrogen bond acceptor, forming interactions with suitable donor residues like serine, threonine, or lysine.

For instance, in studies of thiophene-2-carboxamide derivatives with antibacterial targets, interactions with amino acid residues of the enzyme's active site were elucidated through molecular docking. nih.gov These analyses can predict the binding pose and the specific interactions that contribute to the stability of the ligand-protein complex. A hypothetical representation of such interactions for this compound is detailed in the table below.

Interaction TypePotential Interacting ResiduesLigand Moiety Involved
Hydrogen BondSerine, Threonine, LysineCarboxylate Oxygen
π-π StackingTyrosine, PhenylalanineThiophene ring, p-tolyl group
Hydrophobic InteractionsLeucine, Valine, Isoleucinep-tolyl group, Methyl ester
C-H···π InteractionsAromatic residuesMethyl group of p-tolyl

This table is illustrative and based on the potential interactions of the compound's functional groups.

Prediction of Binding Affinities to Biological Targets

The prediction of binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a crucial output of computational docking simulations. This value provides a quantitative estimate of the strength of the interaction between a ligand and its target protein. Thiophene derivatives have been investigated for a range of biological activities, including as antibacterial, antifungal, and anticancer agents. rsc.orgmdpi.commdpi.com

The following table illustrates hypothetical binding affinities for this compound against a selection of potential biological targets, based on the activities of related compounds.

Biological Target ClassExample Protein TargetPredicted Binding Affinity (kcal/mol)Potential Biological Activity
Bacterial Cell Wall SynthesisPenicillin-Binding Proteins-7.5 to -9.0Antibacterial
Fungal Ergosterol (B1671047) BiosynthesisLanosterol 14α-demethylase-8.0 to -9.5Antifungal
Cancer Cell ProliferationTyrosine Kinases-7.0 to -8.5Anticancer

Note: The binding affinities presented in this table are hypothetical and serve to illustrate the potential biological relevance of the compound based on studies of similar molecules.

Advanced Computational Characterization Techniques

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts with neighboring molecules. The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the electron densities of the isolated atoms.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique that identifies and visualizes non-covalent interactions in molecular systems. mdpi.com It is based on the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished.

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational tool that provides a visual representation of the energetic landscape of a crystal structure. This method calculates the interaction energies between a central molecule and its neighbors and displays these energies as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials are of great interest for their potential applications in optoelectronics and photonics. Thiophene derivatives are known to exhibit NLO properties due to the electron-rich nature of the thiophene ring, which facilitates intramolecular charge transfer.

The key parameters that determine the NLO response of a molecule are its polarizability (α) and first hyperpolarizability (β). DFT calculations can provide reliable predictions of these properties. The presence of donor and acceptor groups connected through a π-conjugated system, such as the p-tolyl and carboxylate groups on the thiophene ring in this compound, can enhance the NLO response. Theoretical studies on thiophene-containing molecules have shown that they can possess significant first hyperpolarizability values, making them promising candidates for NLO materials.

Structure Activity Relationship Sar Studies and Mechanistic Insights of Methyl 5 P Tolylthiophene 2 Carboxylate Analogues in Vitro

Modulatory Effects of Substituents on the Aromatic Ring

The nature and position of substituents on the aromatic ring appended to the thiophene (B33073) core can dramatically alter the electronic properties and steric profile of the entire molecule, thereby influencing its interaction with biological targets.

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity Profiles

The electronic character of substituents on the 5-aryl group of thiophene-2-carboxylate (B1233283) analogues plays a pivotal role in modulating their biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the molecule's potency and efficacy.

Studies on related thiophene-2-carboxamide derivatives have shown that the presence of electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can enhance the antioxidant and antibacterial activities of the compounds. nih.gov This increased activity is often attributed to the greater electron density on the thiophene ring, which can facilitate interactions with biological targets. For instance, amino-substituted thiophene-2-carboxamides have demonstrated more potent antioxidant and antibacterial effects compared to their hydroxyl or methyl-substituted counterparts. nih.gov

Conversely, electron-withdrawing groups like cyano (-CN) and nitro (-NO2) have also been shown to be crucial for certain biological activities. researchgate.net In a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a -CN group exhibited the highest inhibitory activity against the FOXM1 protein. researchgate.net The strong electron-withdrawing nature of these groups can influence the molecule's ability to participate in key interactions, such as hydrogen bonding and π-stacking, within a receptor's binding site.

The following table presents the antibacterial activity of 2-ethylhexyl 5-arylthiophene-2-carboxylate analogues against Salmonella Typhi, illustrating the impact of different substituents on the aryl ring.

CompoundSubstituent (R) on 5-Aryl RingMinimum Inhibitory Concentration (MIC) in µg/mL
4a 4-Fluorophenyl12.5
4b 4-Chlorophenyl6.25
4c 4-Bromophenyl6.25
4d 4-Iodophenyl12.5
4e 4-Nitrophenyl25
4f 4-Methylphenyl (p-tolyl)3.125
4g 4-Methoxyphenyl6.25

Data sourced from a study on 2-ethylhexyl 5-arylthiophene-2-carboxylate analogues. researchgate.net

Positional Sensitivity of Substituents (e.g., para-Substitution)

The position of a substituent on the aromatic ring is a critical determinant of a compound's biological activity. While a systematic comparison of ortho-, meta-, and para-substituted analogues of Methyl 5-p-tolylthiophene-2-carboxylate is not extensively documented in the available literature, general principles of medicinal chemistry suggest that positional isomerism can significantly affect a molecule's fit within a binding pocket and its electronic properties.

The prevalence of para-substituted analogues in active compounds suggests that this position is often optimal for favorable interactions with biological targets. Substitution at the para position generally minimizes steric hindrance and allows the substituent to extend into a specific region of the binding site. For instance, in a series of 5-phenylthiophene-3-carboxylic acid derivatives, compounds with para-substituents on the phenyl ring, such as 4-bromo and 4-chloro, demonstrated potent suppressive effects on adjuvant-induced arthritis in rats. nih.gov

Role of the Thiophene Core and Carboxylate Ester Moiety in Efficacy

The thiophene ring is a well-established pharmacophore in medicinal chemistry, often considered a bioisostere of a phenyl ring. researchgate.net Its presence is crucial for the biological activity of many compounds due to its unique electronic and steric properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding. researchgate.net The planarity and aromaticity of the thiophene ring also contribute to its ability to engage in π-stacking interactions with aromatic residues in protein binding sites. chemicalbook.com

The carboxylate ester moiety is another key functional group that significantly influences the efficacy of these compounds. The ester group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov The size and nature of the alcohol component of the ester can also impact activity, with variations in alkyl chain length affecting properties like solubility and cell permeability. The ester group's susceptibility to hydrolysis by esterases can also be a factor in the compound's metabolic stability and duration of action.

Influence of the p-Tolyl Group on Compound Activity

The p-tolyl group, a phenyl ring substituted with a methyl group at the para position, exerts a specific influence on the activity of this compound analogues. The methyl group is an electron-donating group, which can increase the electron density of the aromatic system.

Intermolecular Interactions and Hydrogen Bonding Networks

The biological activity of this compound analogues is fundamentally governed by their intermolecular interactions with their biological targets. Hydrogen bonds are particularly important in this regard. The oxygen atoms of the carboxylate ester moiety are key hydrogen bond acceptors.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. nih.gov In the context of this compound analogues, the thiophene ring itself is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com This substitution can lead to improved pharmacokinetic properties, such as increased polarity and potentially reduced metabolism. nih.gov

The p-tolyl group can also be a target for bioisosteric replacement. For example, replacing the methyl group with other small alkyl groups or halogens could fine-tune the electronic and steric properties of the molecule. Replacing the entire p-tolyl group with other aromatic or heteroaromatic rings is another common strategy to explore new chemical space and potentially discover analogues with improved activity or selectivity. nih.gov

Scaffold hopping is a more drastic approach that involves replacing the central thiophene-2-carboxylate core with a structurally different scaffold while aiming to maintain the key pharmacophoric features. This strategy can lead to the discovery of novel chemotypes with completely different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability associated with the original scaffold. For instance, replacing the thiophene ring with other five-membered heterocycles like furan (B31954) or thiazole (B1198619) could be explored. nih.gov

Advanced Applications and Mechanistic Research of Methyl 5 P Tolylthiophene 2 Carboxylate and Analogues in Vitro Studies

Antimitotic and Anti-proliferative Research (in vitro)

Methyl 5-p-tolylthiophene-2-carboxylate and its analogues have emerged as subjects of significant interest in antimitotic and anti-proliferative research. Their mechanism of action often involves the disruption of microtubule dynamics, which are essential for cell division. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, and their proper function is critical for the formation of the mitotic spindle during mitosis. nih.gov Agents that interfere with microtubule polymerization or depolymerization can lead to cell-cycle arrest and ultimately, apoptosis (programmed cell death). nih.gov This makes the microtubule system a prime target for the development of anticancer therapeutic agents. nih.gov

Tubulin Polymerization Inhibition Mechanisms

The primary antimitotic mechanism for many thiophene-based compounds is the inhibition of tubulin polymerization. nih.gov By binding to tubulin subunits, these agents prevent the formation of microtubules. nih.govnih.gov This disruption of microtubule assembly halts the formation of the mitotic spindle, a structure crucial for the separation of chromosomes during cell division. nih.gov The consequence of this inhibition is a blockage in the cell cycle, preventing cancer cells from proliferating. nih.gov

For instance, a series of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene (B33073) derivatives have demonstrated potent inhibition of tubulin assembly. nih.gov One of the most active compounds in a study, derivative 5h , showed an IC50 value of 0.62 μM in an in vitro tubulin polymerization assay, making it nearly twice as potent as the reference compound Combretastatin A-4 (CA-4). nih.gov Similarly, another benzimidazole (B57391) derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was also found to markedly interfere with tubulin polymerization. researchgate.net This direct interference with the fundamental components of the cytoskeleton is a hallmark of microtubule-destabilizing drugs. nih.gov

Table 1: In Vitro Tubulin Polymerization Inhibition by Thiophene Analogues and Other Inhibitors

Compound IC50 (μM) for Tubulin Polymerization Reference Compound Reference Compound IC50 (μM) Source
Thiophene Derivative 5h 0.62 Combretastatin A-4 (CA-4) ~1.2 nih.gov
Thiophene Derivative 5f Potent Inhibition Combretastatin A-4 (CA-4) ~1.2 nih.gov
MBIC Marked Interference Not Specified Not Specified researchgate.net

Colchicine (B1669291) Site Binding Studies

A significant number of tubulin polymerization inhibitors exert their effects by binding to the colchicine binding site (CBS) on β-tubulin. nih.gov This site is located at the interface between the α- and β-tubulin heterodimers. semanticscholar.orgnih.gov The binding of a ligand to this pocket induces a conformational change in the tubulin dimer, making it curved and sterically hindering its incorporation into a straight microtubule polymer. nih.gov The CBS is a well-established target for discovering novel antitumor agents due to its role in regulating microtubule dynamics. semanticscholar.org

Compounds structurally related to this compound, particularly those with two aromatic rings, are often designed to target this pocket. nih.govnih.gov For example, docking studies of a potent antitubulin thiophene derivative (5h ) showed that its trimethoxyphenyl group is positioned similarly to that of DAMA-colchicine (a colchicine analogue used in structural studies) within the binding site. nih.gov The study also revealed that the ethynyl (B1212043) side chain of the thiophene compound reaches a small hydrophobic cleft formed by amino acid residues Ala354 and Leu248, which is outside the main colchicine pocket. nih.gov Key interactions within the CBS often involve hydrogen bonds and hydrophobic interactions with residues such as Cys241, Leu248, Asn258, and Lys352. nih.gov The ability of these thiophene analogues to compete with colchicine for this binding site confirms their mechanism of action as microtubule destabilizers. nih.govnih.gov

Cell Cycle Perturbation Analysis

A direct consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. nih.gov Cells treated with microtubule-destabilizing agents are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest is a characteristic feature of antimitotic drugs that target tubulin. nih.gov

In vitro studies on various cancer cell lines have confirmed this effect for compounds analogous to this compound. For example, treatment of HeLa cervical cancer cells with MBIC resulted in a prolonged G2-M phase. researchgate.net Similarly, halogenated benzofuran (B130515) carboxylate derivatives also induced G2/M phase arrest in HepG2 liver cancer cells and S and G2/M phase arrest in A549 lung cancer cells. mdpi.com For some isothiocyanate compounds that inhibit tubulin polymerization, a strong correlation was observed between their inhibitory activity and the percentage of cells arrested in the G2/M phase. nih.gov In some cases, such as with certain 5-methyltetrahydrofolate-like compounds, cell cycle arrest may occur at the G1/S phase transition instead. nih.gov

Table 2: Effect of Various Compounds on Cell Cycle Progression in Cancer Cell Lines

Compound/Analogue Cell Line Phase of Arrest Source
MBIC HeLa G2/M researchgate.net
Benzofuran Derivative 7 HepG2 G2/M mdpi.com
Benzofuran Derivative 8 A549 S and G2/M mdpi.com
Isothiocyanate 12 MV-4-11 G2/M (74.5% of cells) nih.gov
ZL031/ZL033 HL-60 G1/S nih.gov

Apoptosis Induction and Modulation of Apoptotic Pathways (e.g., Bcl-2, Mcl-1)

Prolonged mitotic arrest triggered by tubulin inhibitors ultimately leads to the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), which prevent cell death, and pro-apoptotic proteins (e.g., Bax, Bak) that promote it. mdpi.comnih.gov The balance between these opposing factions determines the cell's fate. nih.gov

In many cancers, anti-apoptotic proteins like Mcl-1 and Bcl-2 are overexpressed, allowing tumor cells to evade apoptosis and resist chemotherapy. nih.govyoutube.com Thiophene analogues and other antimitotic agents can induce apoptosis by altering the expression levels of these regulatory proteins. For example, treatment with certain agents can lead to the downregulation of anti-apoptotic Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic Bax and Bak. mdpi.commdpi.com In H1650 lung cancer cells, methyl-donor treatment led to a significant decrease in Bcl-2 levels while pro-apoptotic proteins like Bak and Bax were elevated. mdpi.com The inhibition of Mcl-1 is a particularly attractive therapeutic strategy, as its amplification is common in many human cancers and is linked to poor survival and resistance to microtubule-targeting agents. nih.govnih.gov

Investigation of Reactive Oxygen Species (ROS) Production

Another mechanism through which some anticancer compounds exert their cytotoxic effects is by inducing oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can damage DNA, proteins, and lipids, ultimately leading to cell death.

Antimicrobial Research (in vitro)

In addition to their anticancer properties, thiophene-based structures, including thiophene-2-carboxylates and related thieno[2,3-d]pyrimidines, have been investigated for their antimicrobial potential. The thiophene ring is a key pharmacophore in various biologically active compounds.

In vitro studies have demonstrated that novel thiophene-2-carboxamide derivatives possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the thiophene ring significantly influences the antimicrobial potency. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl analogues. nih.gov

Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share the thiophene core, showed high activity against S. aureus and B. subtilis. pensoft.netresearchgate.net The activity was generally higher for derivatives with an unsubstituted benzene (B151609) ring or those with small substituents in the para-position. pensoft.netresearchgate.net Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also reported good to very good antibacterial activity against a panel of eight bacterial species, with minimum inhibitory concentration (MIC) values as low as 0.004 mg/mL for the most active compound. nih.gov

Table 3: In Vitro Antimicrobial Activity of Thiophene Analogues

Compound Class Target Organisms Key Findings Source
Thiophene-2-carboxamides S. aureus, B. subtilis, P. aeruginosa Amino derivatives showed higher activity than hydroxyl or methyl derivatives. nih.gov
Thieno[2,3-d]pyrimidine-6-carboxamides S. aureus, B. subtilis High activity observed, especially with unsubstituted or para-substituted benzyl (B1604629) groups. pensoft.netresearchgate.net
Indole-2-carboxylate derivatives Gram-positive & Gram-negative bacteria Good to excellent activity with MIC values ranging from 0.004 to 0.045 mg/mL. nih.gov
5-nitro-thiophene derivatives S. aureus (including MRSA & VRSA) Good and selective activity against S. aureus. mdpi.com

Antibacterial Spectrum and Efficacy Against Multidrug-Resistant Strains (e.g., XDR Salmonella Typhi)

Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered attention in medicinal chemistry for their wide range of therapeutic properties, including antimicrobial activity. nih.gov Research into analogues of this compound has demonstrated notable efficacy against challenging bacterial pathogens, particularly extensively drug-resistant (XDR) strains of Salmonella Typhi. nih.govnih.gov

A 2024 study detailed the synthesis and evaluation of a series of 2-ethylhexyl 5-arylthiophene-2-carboxylate analogues. nih.govnih.gov Among these, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, a structurally related analogue, exhibited outstanding in vitro antibacterial action against XDR Salmonella Typhi. nih.govnih.gov This particular compound demonstrated a minimum inhibitory concentration (MIC) value of 3.125 µg/mL, which was found to be superior when compared to standard-of-care antibiotics ciprofloxacin (B1669076) and ceftriaxone (B1232239) in the same study. nih.govnih.gov The potent activity of this analogue underscores the potential of the 5-p-tolylthiophene-2-carboxylate scaffold as a foundation for developing new agents to combat multidrug-resistant infections. nih.gov

The broader class of thiophene-2-carboxamide derivatives has also shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain amino thiophene-2-carboxamide compounds have displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Furthermore, studies on other thiophene derivatives have confirmed their bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, suggesting that these compounds may act by increasing membrane permeabilization. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of a this compound Analogue

Compound Name Target Organism MIC (µg/mL) Reference

Antifungal Activity Assessment

The thiophene nucleus is a versatile scaffold that has been explored for the development of novel fungicides. nih.govnih.gov Various derivatives have shown a broad spectrum of antifungal activity against clinically relevant yeasts and molds. researchgate.netresearchgate.net

In vitro studies have evaluated thiophene derivatives against species of Candida and Cryptococcus. researchgate.net For example, a series of 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile derivatives were screened against 42 clinical isolates of Candida and two isolates of Cryptococcus. All tested compounds showed fungicidal activity at varying concentrations, though some were moderate compared to standard agents like fluconazole (B54011) and amphotericin B. researchgate.net It was noted that Cryptococcus strains were generally more sensitive to these thiophene derivatives than Candida species. researchgate.net

Other research on 2-thiophene carboxylic acid thioureides demonstrated activity against Candida albicans and Aspergillus niger, with MIC values ranging from 62.5 to 31.25 µg/mL. researchgate.net Similarly, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potential antifungal agents, with activity linked to the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov The fungicidal potential of these compounds highlights the importance of the thiophene ring in designing new antifungal drugs. nih.govresearchgate.net

Table 2: Antifungal Activity of Various Thiophene Analogues

Compound Class Fungal Species Activity Range (MIC in µg/mL) Reference
2-Thiophene carboxylic acid thioureides Candida albicans 31.25 - 62.5 researchgate.net
2-Thiophene carboxylic acid thioureides Aspergillus niger 31.25 - 62.5 researchgate.net

Cyclic Nucleotide Signaling Modulation (in vitro)

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are critical second messengers involved in numerous intracellular signaling pathways. nih.gov The intracellular concentration of these nucleotides is tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterase (PDE) enzymes. nih.gov While specific studies detailing the direct effects of this compound on cAMP and cGMP elevation are not prominent in the available literature, the modulation of PDE activity by small molecules is a well-established mechanism for controlling cyclic nucleotide levels. nih.govresearchgate.net Inhibition of PDE enzymes leads to an increase in cAMP or cGMP, whereas activation of these enzymes would lead to their suppression.

Phosphodiesterases are a large family of enzymes that hydrolyze cAMP and cGMP, thereby terminating their signaling action. nih.govmdpi.com Small molecules can act as allosteric activators of certain PDE isoforms. For example, specific activators for PDE4 long isoforms have been identified that increase the enzyme's maximal velocity (Vmax) without altering its affinity for cAMP (Km). researchgate.net This activation mechanism can effectively reduce intracellular cAMP levels. researchgate.net

The activation of PDEs is also regulated by post-translational modifications, such as phosphorylation. mdpi.com Protein kinase A (PKA), which is itself activated by cAMP, can phosphorylate and activate certain PDEs in a negative feedback loop to regulate cAMP signaling. mdpi.com While research has not specifically delineated a mechanism for this compound or its immediate analogues as PDE activators, the general principle remains that small molecules can be designed to enhance the catalytic activity of these enzymes, offering a potential route for therapeutic intervention in pathways where cyclic nucleotide levels are dysregulated. nih.gov

Enzyme Inhibition and Receptor Modulation (in vitro)

Ricin is a highly potent toxin that inactivates eukaryotic ribosomes, thereby halting protein synthesis and leading to cell death. nih.govnih.gov The catalytic A subunit of ricin (RTA) functions by removing a specific adenine (B156593) base from the sarcin/ricin loop (SRL) of the large ribosomal RNA. nih.govmdpi.com For RTA to efficiently access the SRL, it must first bind to the ribosomal P stalk proteins. mdpi.comnih.gov This interaction occurs at a well-defined hydrophobic pocket on the RTA surface, which is distinct from the enzyme's active site. nih.govnih.gov

Targeting this ribosome-binding site represents a novel strategy for developing ricin inhibitors. nih.govnih.gov Research has demonstrated that small molecules derived from a this compound precursor can effectively inhibit ricin activity. nih.gov Specifically, studies have utilized Methyl 5-bromothiophene-2-carboxylate as a starting material, employing Suzuki coupling reactions to introduce various aryl groups (such as a p-tolyl group) at the 5-position. nih.gov

These resulting thiophene compounds have been shown to bind directly to the hydrophobic pocket on RTA responsible for ribosome interaction. nih.gov By occupying this site, the inhibitors allosterically prevent the stable binding of RTA to the ribosome, which in turn reduces the efficiency of the depurination reaction at the active site. nih.gov This mechanism has been confirmed through X-ray crystallography, which shows the compounds binding remotely from the catalytic site. nih.gov These findings identify the thiophene-2-carboxylate (B1233283) scaffold as a promising foundation for the structure-based design of potent antitoxins against ricin. nih.gov

Other Enzyme Inhibition Profiles

While research specifically detailing the broad enzyme inhibition profile of this compound is limited, studies on analogous structures, such as benzothiophene (B83047) carboxylate derivatives, have revealed significant inhibitory activity against certain enzymes. One notable example is the investigation of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov

In high-throughput screening, BT2 was identified as an allosteric inhibitor of BDK with an IC₅₀ of 3.19 μM. nih.gov The binding of BT2 to BDK induces conformational changes in the N-terminal domain of the enzyme. nih.gov This leads to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), resulting in the accelerated degradation of the kinase. nih.gov The inhibition of BDK by BT2 and its analogue, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), leads to an increase in the residual activity of the BCKDC. nih.gov This is significant in the context of metabolic diseases characterized by elevated levels of branched-chain amino acids. nih.gov

GPR35 Receptor Agonist Activity of Thiophenecarboxylic Acid Derivatives

The G protein-coupled receptor 35 (GPR35) has emerged as a therapeutic target in inflammatory conditions. researchgate.netnih.gov Consequently, the identification of GPR35 agonists is an active area of research. Thiophenecarboxylic acid derivatives, which are structurally related to this compound, have been identified as a novel class of GPR35 agonists. nih.gov

The optimization of a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives has been reported for their agonist activity against GPR35. researchgate.net These compounds were optimized to achieve β-arrestin-biased agonism, which is of interest for developing probe molecules to elucidate the biology and physiology of GPR35. researchgate.net

Additional Biological Activities (in vitro)

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant potential of various thiophene derivatives. For instance, a series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antioxidant activity using the ABTS radical cation decolorization assay. nih.gov In this study, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with compound 7a showing a significant inhibition of 62.0% compared to the standard, ascorbic acid (88.44%). nih.gov The 3-hydroxy thiophene-2-carboxamide derivatives exhibited moderate activity, while the 3-methyl thiophene-2-carboxamide derivatives showed the lowest antioxidant potential. nih.gov

Another study focused on thiourea (B124793) derivatives of 2-thiophene carboxylic acid and assessed their antioxidant capacity through various assays, including DPPH and ABTS radical scavenging, and ferric reducing power. farmaciajournal.com The results indicated that all the tested compounds possessed antioxidant activity. farmaciajournal.com The antiradical ability of thiophene and its aminocarbonitrile derivatives has also been highlighted, with their capacity significantly exceeding that of traditional antioxidants like Trolox and butylatedhydroxytoluene (BHT). mdpi.com

Antithrombotic and Haemolytic Activity Assessments

The investigation of thiophene derivatives has extended to their potential as antithrombotic agents. The commercially available drug Rivaroxaban, which is used as an antithrombotic agent, notably contains a thiophene-2-carboxamide moiety in its structure. nih.gov This highlights the potential of the thiophene scaffold in the design of new antithrombotic drugs.

In a study focused on newly synthesized thiophene-based amide motifs, the in vitro haemolytic and thrombolytic activities were evaluated. xisdxjxsu.asia The haemolytic assay is crucial for assessing the biocompatibility of compounds intended for intravenous administration, as it measures the extent of red blood cell lysis. The thrombolytic assay, on the other hand, evaluates the ability of a compound to dissolve blood clots. While the specific results for the synthesized compounds were not detailed in the abstract, the study underscores the importance of these assessments for thiophene derivatives. xisdxjxsu.asia Another study reported the synthesis of 2-(bromomethyl)-5-aryl-thiophenes derivatives and screened them for their antithrombolytic activity. nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene and p-tolyl groups) .
  • X-ray Crystallography : Resolves dihedral angles between substituents (e.g., 3.1–3.6° for carboxylate groups relative to the thiophene ring) and hydrogen-bonded dimer formation .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H, if present) .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Estimate frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilic/nucleophilic sites. For example, electron-withdrawing ester groups may activate the thiophene ring for Suzuki-Miyaura coupling .
  • Molecular Dynamics : Simulate steric effects of the p-tolyl group on reaction pathways.
  • Validation : Compare predicted activation energies with experimental yields under varying conditions (e.g., Pd catalyst loading) .

How should researchers address discrepancies in reported physical properties (e.g., melting points or spectral data)?

Advanced Research Question

  • Purity Analysis : Use HPLC or GC-MS to rule out impurities. For instance, residual solvents (e.g., DCM) can depress melting points .
  • Crystallographic Consistency : Compare unit cell parameters (e.g., monoclinic P21/c space group with a = 7.8 Å, b = 12.2 Å, c = 7.1 Å) to confirm structural identity .
  • Spectroscopic Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) .

In what materials science applications is this compound employed?

Advanced Research Question

  • Organic Electronics : As a π-conjugated building block for semiconducting polymers. Thiophene derivatives exhibit charge mobility >1 cm²/V·s in OFETs .
  • Coordination Chemistry : Carboxylate groups may chelate metals (e.g., Cu²⁺) for MOF synthesis.
  • Photovoltaics : Derivatives with p-tolyl groups enhance light absorption in the 300–400 nm range .

What experimental strategies mitigate challenges in scaling up synthesis?

Advanced Research Question

  • Solvent Optimization : Replace methanol with THF or toluene for easier large-scale reflux .
  • Catalyst Recycling : Immobilized Pd catalysts for cross-coupling reactions reduce costs.
  • Byproduct Management : Use scavenger resins (e.g., trisamine) to remove excess reagents .

How do steric and electronic effects of the p-tolyl group influence reactivity?

Advanced Research Question

  • Steric Effects : The p-tolyl group reduces accessibility to the thiophene C-3 position, favoring C-5 substitution in electrophilic reactions.
  • Electronic Effects : Electron-donating methyl groups enhance nucleophilic aromatic substitution at C-2.
  • Validation : Compare reaction rates with analogs (e.g., 5-phenyl vs. 5-p-tolyl derivatives) .

What safety protocols are essential when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas during esterification) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.